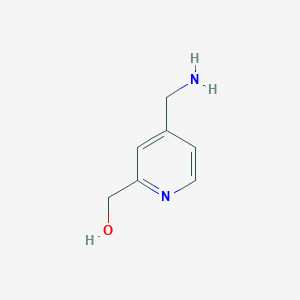
(4-(Aminomethyl)pyridin-2-yl)methanol
Descripción general
Descripción
“(4-(Aminomethyl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H10N2O . It is also known as 2-Picolylamine . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “(4-(Aminomethyl)pyridin-2-yl)methanol” is characterized by a pyridine ring with an aminomethyl group attached to the 4-position . The presence of the nitrogen atom in the pyridine ring and the aminomethyl group contributes to the molecule’s polarity and reactivity .Physical And Chemical Properties Analysis
“(4-(Aminomethyl)pyridin-2-yl)methanol” is a solid compound . It has a molecular weight of 174.63 . The compound is typically stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación
Drug Discovery
“(4-(Aminomethyl)pyridin-2-yl)methanol” could potentially be used in drug discovery. Pyrrolidine, a similar compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature .
Synthesis of Novel Compounds
This compound could be used in the synthesis of novel compounds. For instance, intermediate pyrrolidine derivatives were obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
“(4-(Aminomethyl)pyridin-2-yl)methanol” derivatives have been studied as novel and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists . TRPV3 is a member of the TRP channel family and is expressed in skin keratinocytes and neurons. It plays a role in skin physiology and pathology, making it a potential target for treating various skin disorders.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Compounds similar to “(4-(Aminomethyl)pyridin-2-yl)methanol” have been used as VEGFR-2 inhibitors . VEGFR-2 is a key receptor in angiogenesis and lymphangiogenesis, and its inhibition can be beneficial in treating diseases such as cancer where these processes are often upregulated.
Platelet-Derived Growth Factor-β (PDGF-β) Inhibitors
Similar compounds have also been used as PDGF-β inhibitors . PDGF-β plays a crucial role in blood vessel formation (angiogenesis), the growth of connective tissue, and the proliferation of cells in the smooth muscle lining of blood vessels. Therefore, PDGF-β inhibitors can be used in the treatment of diseases such as cancer and fibrotic disorders.
Collagen Synthesis Inhibitors
Compounds similar to “(4-(Aminomethyl)pyridin-2-yl)methanol” have been used to inhibit collagen synthesis . This can be particularly useful in the treatment of fibrotic diseases, where there is an overproduction of collagen leading to the hardening and scarring of tissues.
Safety and Hazards
“(4-(Aminomethyl)pyridin-2-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
[4-(aminomethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,10H,4-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBKTQQZUZJZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

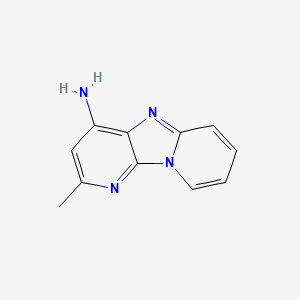

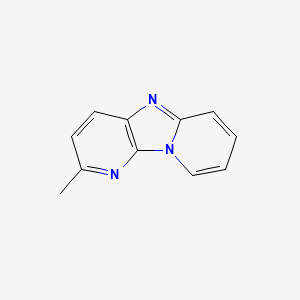
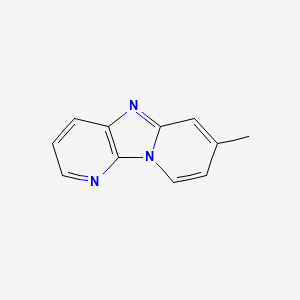

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-](/img/structure/B3358792.png)
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-](/img/structure/B3358796.png)

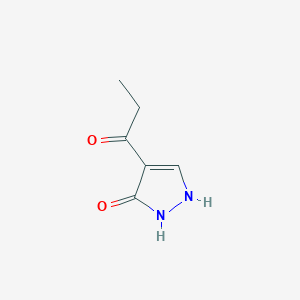
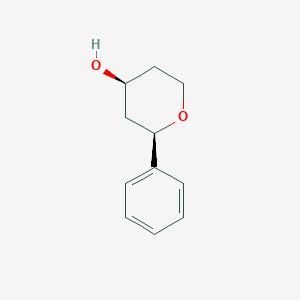
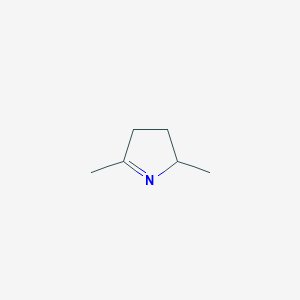
![4H-Imidazo[2,1-c][1,4]benzoxazine](/img/structure/B3358843.png)

